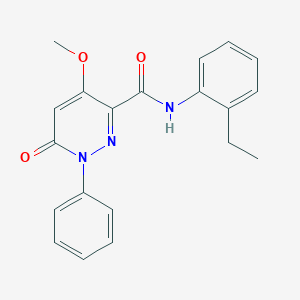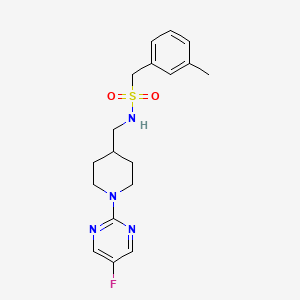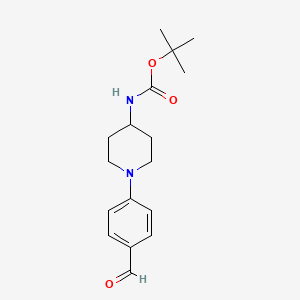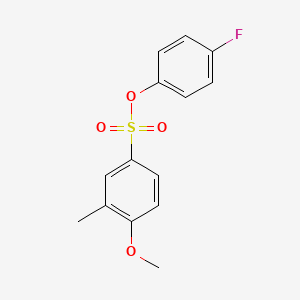
5-(Phenylsulfamoyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfamoyl)furan-2-carboxylic acid is a chemical compound with the CAS Number: 1152524-38-3 . Its IUPAC name is 5-(anilinosulfonyl)-2-furoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-(Phenylsulfamoyl)furan-2-carboxylic acid is 1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-(Phenylsulfamoyl)furan-2-carboxylic acid is a powder at room temperature . It has a molecular weight of 267.26 .Applications De Recherche Scientifique
Pharmaceutical Research
5-(Phenylsulfamoyl)furan-2-carboxylic acid: is utilized in pharmaceutical research as a precursor for synthesizing various bioactive molecules. Its unique structure, incorporating both furan and sulfamoyl functional groups, allows for the creation of compounds with potential therapeutic effects. It’s particularly relevant in the development of novel anti-inflammatory and analgesic medications due to its ability to modulate biological pathways associated with pain and inflammation .
Material Science
In material science, this compound serves as a building block for creating new polymeric materials. The furan ring can participate in polymerization reactions, leading to polymers with unique properties such as enhanced thermal stability and biodegradability. This is especially significant for developing sustainable materials that can replace traditional plastics .
Catalysis
5-(Phenylsulfamoyl)furan-2-carboxylic acid: can act as a ligand for metal-catalyzed reactions. Its ability to coordinate with metals can lead to the formation of catalytic complexes that are used in various chemical transformations, including oxidation and reduction reactions crucial for industrial processes .
Agrochemical Research
This compound is explored for its potential use in agrochemicals. Its structural components may contribute to the development of new pesticides and herbicides with improved efficacy and reduced environmental impact. Research in this area focuses on synthesizing derivatives that target specific pests or plant pathways .
Environmental Science
In environmental science, 5-(Phenylsulfamoyl)furan-2-carboxylic acid is investigated for its role in pollution remediation. Its chemical properties may be harnessed to capture and neutralize pollutants, such as heavy metals and organic contaminants, from water and soil .
Safety And Hazards
Orientations Futures
The future directions for 5-(Phenylsulfamoyl)furan-2-carboxylic acid and similar furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Propriétés
IUPAC Name |
5-(phenylsulfamoyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c13-11(14)9-6-7-10(17-9)18(15,16)12-8-4-2-1-3-5-8/h1-7,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDKGMOOLDGTDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Phenylsulfamoyl)furan-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
![4-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2936956.png)
![N-[2-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-4-oxoquinazolin-3(4H)-yl]-2-phenylacetamide](/img/structure/B2936957.png)
![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)



![2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2936965.png)